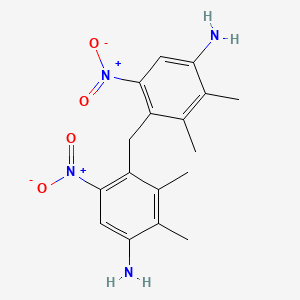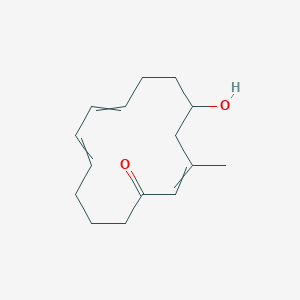
5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one: is a complex organic compound characterized by a unique cyclotetradeca structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydroxyl group and a methyl group attached to a cyclotetradeca ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one typically involves multi-step organic reactions. One common method includes the cycloaddition of triynes in the presence of a rhodium complex catalyst and carbon monoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl and methyl groups provide sites for enzymatic modifications, making it a useful probe for biochemical studies.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the methyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 2-Iodo-3-methoxy-estra-1,3,5-trien-17-one
- 4-Iodo-3-methoxy-estra-1,3,5-trien-17-one
Uniqueness: 5-Hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one is unique due to its cyclotetradeca structure, which is not commonly found in other compounds. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
143259-95-4 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
5-hydroxy-3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O2/c1-13-11-14(16)9-7-5-3-2-4-6-8-10-15(17)12-13/h2-5,12,14,16H,6-11H2,1H3 |
Clave InChI |
GGPZQSGBJKFRDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CCCC=CC=CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


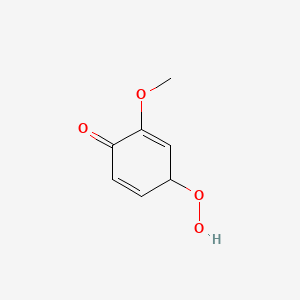
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
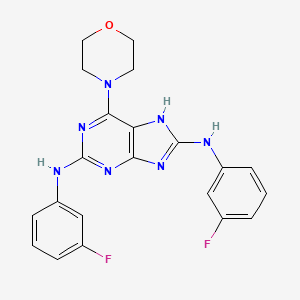
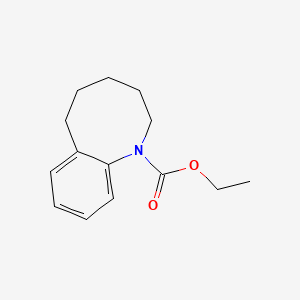
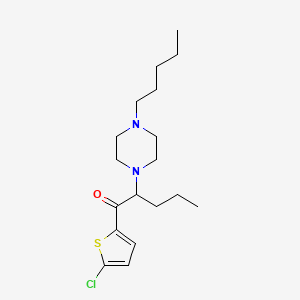
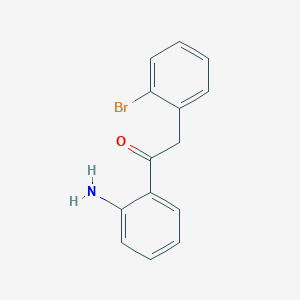
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

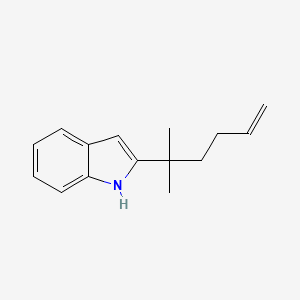

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
